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Compound of Interest

Compound Name: 4-Ethoxyaniline hydrochloride

Cat. No.: B146068

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
ethoxyaniline hydrochloride. Due to the limited availability of published experimental spectra
for the hydrochloride salt, this document presents data for the free base, 4-ethoxyaniline, and
provides a scientific basis for the expected spectral changes upon protonation. Detailed
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data are also included.

Molecular Structure and Properties

4-Ethoxyaniline hydrochloride is the salt form of the aromatic amine 4-ethoxyaniline. The
protonation of the amino group significantly influences its physical and chemical properties,
which in turn are reflected in its spectroscopic signatures.

Chemical Structure:
Molecular Formula: CsH12CINO[1]
Molecular Weight: 173.64 g/mol [1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While

experimental NMR data for 4-ethoxyaniline hydrochloride is not readily available in public

databases, the following tables summarize the expected *H and 13C NMR chemical shifts.

These are based on the known data for 4-ethoxyaniline and the predictable effects of

protonating the amino group. Protonation of the amino group to form the anilinium ion causes a

deshielding effect, leading to a downfield shift of the signals for the aromatic protons and

carbons, particularly those ortho and para to the -NHs™* group.

Table 1: Predicted *H NMR Spectroscopic Data for 4-Ethoxyaniline Hydrochloride

Predicted Chemical

Coupling Constant

Proton Assignment _ Multiplicity

Shift (8, ppm) (J, H2)
H-2, H-6 (aromatic) 7.0-7.3 Doublet ~8-9
H-3, H-5 (aromatic) 6.8-7.0 Doublet ~8-9
-NHs* 75-85 Broad Singlet
-OCHaz- 4.0-4.2 Quartet ~7
-CHs 1.3-15 Triplet ~7

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Ethoxyaniline Hydrochloride

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-1 (C-NHs*) 135 - 140
C-4 (C-0) 155 - 160
C-2,C-6 120 - 125
C-3,C-5 115-120
-OCHz- 63 - 65
-CHs 14 - 16
Infrared (IR) Spectroscopy
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The IR spectrum of 4-ethoxyaniline hydrochloride is expected to show characteristic
absorption bands corresponding to the vibrations of its functional groups. The most notable
features will be those associated with the anilinium ion (-NHs*) and the ethoxy group. The
National Institute of Standards and Technology (NIST) WebBook indicates the availability of an
IR spectrum for 4-ethoxyaniline hydrochloride, though a digitized version is not provided.[1]

[2]

Table 3: Characteristic IR Absorption Bands for 4-Ethoxyaniline Hydrochloride

Expected Wavenumber

Functional Group Vibrational Mode
(cm~)

-NHs* N-H Stretching 2800 - 3200 (broad)
-NH3* N-H Bending (asymmetric) 1600 - 1630

-NHs* N-H Bending (symmetric) 1500 - 1550
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1450 - 1600

C-O-C (ether) Asymmetric Stretching 1220 - 1260

C-O-C (ether) Symmetric Stretching 1020 - 1075
Aliphatic C-H Stretching 2850 - 2980

Mass Spectrometry (MS)

Mass spectrometry of 4-ethoxyaniline hydrochloride, typically using a soft ionization
technique like Electrospray lonization (ESI), would be expected to show the molecular ion of
the free base, 4-ethoxyaniline. This is because the hydrochloride salt will readily dissociate in
the solution phase prior to ionization. The NIST WebBook provides the electron ionization mass
spectrum for the free base, Benzenamine, 4-ethoxy-.

Table 4: Expected Mass Spectrometry Data for 4-Ethoxyaniline Hydrochloride (as free base)
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m/z Relative Intensity (%) Assignment

[M]* (Molecular ion of 4-

137 100 ethoxyaniline)
109 70 [M - C2Ha]*

o1 20 [M - C2Ha - COJ*
65 ~10 [CohsI”

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-ethoxyaniline
hydrochloride.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure.

Materials and Instrumentation:

4-Ethoxyaniline hydrochloride sample

Deuterated solvent (e.g., DMSO-ds, D20)

NMR tubes

NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of 4-ethoxyaniline hydrochloride and
dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
Deuterated dimethyl sulfoxide (DMSO-de) is a good choice due to its ability to dissolve the
salt and the presence of exchangeable protons.

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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e Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune the probe for both *H and 3C frequencies.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of
2-5 seconds.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the spectra.

[e]

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for *H and
39.52 ppm for 13C).

[e]

Integrate the *H NMR signals and pick the peaks for both spectra.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Materials and Instrumentation:

4-Ethoxyaniline hydrochloride sample

Potassium bromide (KBr), spectroscopic grade

Mortar and pestle

Pellet press

FTIR spectrometer with a DTGS or MCT detector

Procedure (KBr Pellet Method):

e Sample Preparation:

o Thoroughly dry the KBr powder to remove any moisture.

o Weigh approximately 1-2 mg of the 4-ethoxyaniline hydrochloride sample and 100-200
mg of dry KBr.

o Grind the sample and KBr together in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Pellet Formation:

o Transfer a portion of the powder to the die of a pellet press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

e Spectrum Acquisition:

o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over a range of 4000-400 cm™1,

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b146068?utm_src=pdf-body
https://www.benchchem.com/product/b146068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing:
o Perform a background subtraction.

o ldentify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.
Materials and Instrumentation:

e 4-Ethoxyaniline hydrochloride sample

o HPLC-grade solvent (e.g., methanol, acetonitrile, water)

e Mass spectrometer with an Electrospray lonization (ESI) source
Procedure:

e Sample Preparation:

o Prepare a stock solution of 4-ethoxyaniline hydrochloride in a suitable solvent (e.g.,
methanol/water) at a concentration of approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.
e Instrument Setup:
o Calibrate the mass spectrometer using a standard calibration solution.

o Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to optimal values for the analyte. It is recommended to operate in
positive ion mode.

o Data Acquisition:
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o Introduce the sample solution into the mass spectrometer via direct infusion or through an
LC system.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
» Data Processing:

o ldentify the molecular ion peak and any significant fragment ions.

o Compare the observed mass with the calculated exact mass of the expected ions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques
described.
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Caption: NMR Spectroscopy Experimental Workflow.
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Caption: IR Spectroscopy Experimental Workflow.
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Caption: Mass Spectrometry Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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